molecular formula C11H9Cl2N B6211011 2,4-dichloro-5,7-dimethylquinoline CAS No. 139719-16-7

2,4-dichloro-5,7-dimethylquinoline

Cat. No.: B6211011
CAS No.: 139719-16-7
M. Wt: 226.1
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Dichloro-5,7-dimethylquinoline is a nitrogen-based heterocyclic aromatic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal, synthetic organic chemistry, and industrial chemistry . The compound’s structure includes two chlorine atoms and two methyl groups attached to the quinoline ring, which significantly influences its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dichloro-5,7-dimethylquinoline can be achieved through various methods. One common approach involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and an α-methylene ketone under acidic conditions . Another method includes the use of NaHSO₄·SiO₂ as a heterogeneous and reusable catalyst, which provides an environmentally benign and cost-effective protocol .

Industrial Production Methods

Industrial production of this compound often involves large-scale chemical reactions using similar synthetic routes but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more sustainable and economically viable .

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-5,7-dimethylquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2,4-dichloro-5,7-dimethylquinoline involves its interaction with various molecular targets and pathways. It can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dichloro-5,7-dimethylquinoline is unique due to the presence of both chlorine and methyl groups, which provide a distinct combination of reactivity and stability. This makes it a valuable compound for various chemical reactions and applications in different fields .

Properties

CAS No.

139719-16-7

Molecular Formula

C11H9Cl2N

Molecular Weight

226.1

Purity

95

Origin of Product

United States

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